2-cycloheptylethane-1-sulfonamide
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Overview
Description
2-cycloheptylethane-1-sulfonamide is an organosulfur compound with the molecular formula C9H19NO2S. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptylethane-1-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the preparation of sulfonamides, including this compound, can be carried out using scalable methods such as the oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
2-cycloheptylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve the use of appropriate solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used.
Scientific Research Applications
2-cycloheptylethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cycloheptylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cycloheptylethane-1-sulfonamide include other sulfonamides such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cycloheptyl group attached to the ethane backbone. This structural feature may confer unique chemical and biological properties compared to other sulfonamides, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1594554-92-3 |
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Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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